
CID 60116453
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is an organosilicon compound that features a methacrylate group and a dimethylsilyl group. This compound is known for its unique properties, which make it valuable in various industrial and research applications. It is often used as a coupling agent and in the synthesis of specialized polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like tetrabutylammonium fluoride.
Major Products
Polymers: Methacrylate-based polymers with varying properties depending on the polymerization conditions.
Siloxanes: Hydrolysis products that include silanols and siloxanes.
Functionalized Silanes: Products from substitution reactions that introduce new functional groups.
科学研究应用
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for use in drug delivery systems and medical coatings.
Industry: Utilized as a coupling agent in adhesives, sealants, and coatings to improve adhesion and durability.
作用机制
The mechanism of action of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The methacrylate group can undergo polymerization to form robust polymer networks, while the silyl group can interact with inorganic surfaces to enhance adhesion. These interactions are mediated through the formation of siloxane bonds and the polymerization of the methacrylate group.
相似化合物的比较
Similar Compounds
- 3-[(Trimethylsilyl)oxy]propyl methacrylate
- 3-[(Dimethylsilyl)oxy]propyl acrylate
- 3-[(Dimethylsilyl)oxy]propyl vinyl ether
Uniqueness
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a dimethylsilyl group. This dual functionality allows it to participate in both polymerization and surface modification reactions, making it highly versatile in various applications.
属性
分子式 |
C9H17O3Si |
|---|---|
分子量 |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-8(2)9(10)11-6-5-7-12-13(3)4/h1,5-7H2,2-4H3 |
InChI 键 |
SZHGPVWQZCAXQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCCO[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
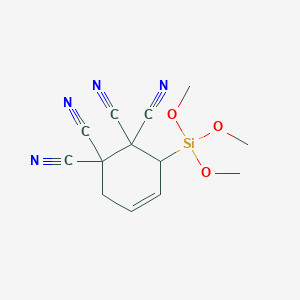
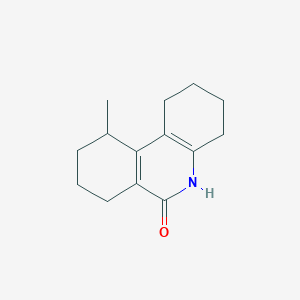
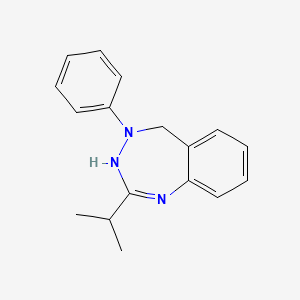
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)

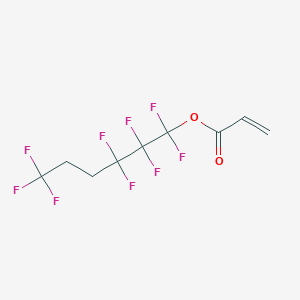
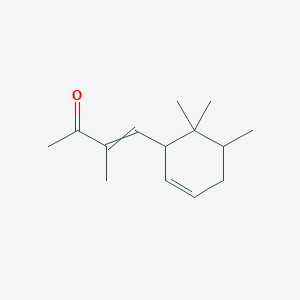
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
